molecular formula C15H12ClFN2O3 B4611883 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid

3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid

Cat. No.: B4611883
M. Wt: 322.72 g/mol
InChI Key: AZJUXSOEMKEKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C15H12ClFN2O3 and its molecular weight is 322.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.0520481 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations

The compound is part of research efforts to synthesize new quinoline derivatives, which are promising due to their potential as fluorophores in biochemistry and medicine, antioxidants, and radioprotectors. For example, reactions of 2-chloro-4-methylquinolines with aminobenzoic acids have synthesized new quinoline derivatives with high yields, highlighting the compound's role in developing sensitive and selective compounds for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

Fluorescent Sensors

Research has demonstrated the use of related compounds in creating fluorescent sensors for detecting metal ions, such as aluminum, with high selectivity and sensitivity. These sensors can be utilized in bio-imaging applications, including the detection of Al3+ in human cervical HeLa cancer cell lines, showcasing the potential of similar compounds in medical diagnostics and research (Ye et al., 2014).

Antibacterial Agents

Fluorine-containing compounds derived from similar molecular structures have been synthesized as potential antibacterial agents. These compounds have shown promising activity, demonstrating the role of such chemicals in developing new treatments for bacterial infections (Holla, Bhat, & Shetty, 2003).

Herbicidal Activity

Another research avenue explores the synthesis of compounds like 3-chloro-4-fluorobenzoylthiourea from similar chemical structures, showing good herbicidal activity. This indicates the compound's potential application in agriculture for weed control (Liu Chang-chun, 2006).

Synthesis of Radioisotope Labeled Compounds

The compound has also been investigated for its use in synthesizing carbon-14 labeled dufulin, a process that involves multiple steps including cyclotrimerization and carboxylation. Such labeled compounds are invaluable in studying the metabolism, residue, and environmental behavior of agrochemicals, using radioisotope tracing techniques (Yang et al., 2018).

Quantum Chemical Studies

Research into the molecular geometry and chemical reactivity of compounds containing fluorophenyl groups, through quantum chemical studies, provides insights into their potential applications in various fields, including the development of new materials and drugs (Satheeshkumar et al., 2017).

Properties

IUPAC Name

3-[(4-chloro-2-fluorophenyl)carbamoylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c1-8-2-3-9(14(20)21)6-13(8)19-15(22)18-12-5-4-10(16)7-11(12)17/h2-7H,1H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJUXSOEMKEKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.